molecular formula C18H18ClN5OS B12156357 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B12156357
M. Wt: 387.9 g/mol
InChI Key: SVYDNTMMAKLSII-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a sulfanyl-acetamide backbone. Its structure includes:

  • A 4-methylphenyl substituent at position 5 of the triazole ring.
  • A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen. The compound is part of a broader class of triazole-acetamide derivatives studied for antimicrobial, anti-inflammatory, and anti-exudative activities .

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-3-6-13(7-4-11)17-22-23-18(24(17)20)26-10-16(25)21-15-9-14(19)8-5-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

SVYDNTMMAKLSII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as ortho-phosphoric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances its interaction with microbial enzymes, making it a candidate for further investigation as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated various triazole derivatives against common bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This CompoundBacillus cereus8 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation in various studies.

Case Study: Cytotoxicity in Cancer Research

In vitro studies have indicated that similar compounds exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer).

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)Toxicity (%)
Compound A16.7821.19
Compound B20.6670.95
This CompoundTBDTBD

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for enhancing the efficacy of this compound:

  • Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Sulfanyl Group : Increases reactivity towards biological targets.
  • Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in the substituents on the triazole ring and the arylacetamide moiety. Below is a comparative analysis:

Compound Name Triazole Substituent (Position 5) Acetamide Substituent (N-linked) Melting Point (°C) Yield (%) Key References
Target Compound 4-methylphenyl 5-chloro-2-methylphenyl Not reported Not reported
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 2-pyridinyl 3-methylphenyl Not reported Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-phenoxyphenyl)acetamide furan-2-yl 4-phenoxyphenyl 174–176 83
2-[(4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide pyridin-2-yl 2-methylphenyl 161–163 50
2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-chlorophenyl 4-phenoxyphenyl Not reported Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in ) often exhibit higher thermal stability (e.g., higher melting points) compared to those with electron-donating groups (e.g., methylphenyl in the target compound).
  • Heterocyclic vs. Aromatic Substituents : Pyridinyl or furanyl substituents (as in ) enhance solubility in polar solvents due to increased polarity, whereas purely aromatic groups (e.g., methylphenyl) may improve lipophilicity .
Anti-Inflammatory Activity
  • The target compound’s structural analogue, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide, demonstrated 1.28× higher anti-inflammatory activity than diclofenac sodium in a formalin-induced edema model .
  • Chlorophenyl derivatives (e.g., ) showed moderate activity, suggesting that chloro substituents may enhance COX-2 inhibition .
Anti-Exudative Activity
  • Furan-substituted derivatives (e.g., ) exhibited superior anti-exudative activity compared to phenyl or pyridinyl analogues. For example, 15 of 21 furan-containing derivatives outperformed diclofenac in reducing edema .
  • The target compound ’s methylphenyl group (electron-donating) may reduce anti-exudative efficacy compared to electron-withdrawing substituents like nitro or chloro .
Antimicrobial Activity
  • Pyridinyl-substituted triazoles (e.g., ) showed broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against E. coli, S. aureus), attributed to enhanced hydrogen bonding with bacterial enzymes .
  • The target compound ’s chloro-methylphenyl combination may improve activity against Gram-positive pathogens but lacks direct data .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Triazole Ring Substituents: Electron-withdrawing groups (Cl, NO₂) enhance anti-inflammatory and antimicrobial activity by improving binding to charged enzyme pockets . Heterocyclic groups (pyridinyl, furanyl) improve solubility and bioavailability .
  • Acetamide Substituents: Chloro and methyl groups (as in the target compound) balance lipophilicity and metabolic stability, favoring CNS penetration . Phenoxy groups (e.g., ) increase molecular weight and may reduce oral bioavailability .

Biological Activity

The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide , a member of the triazole class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20ClN4OSC_{15}H_{20}ClN_4OS, with a molecular weight of approximately 336.87 g/mol. The structure features a triazole ring linked to a sulfanyl group and an acetamide moiety, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Enterococcus faecalis

In particular, derivatives containing a sulfanyl group have demonstrated enhanced efficacy against resistant strains due to their ability to inhibit specific bacterial enzymes .

Anticancer Properties

Research indicates that triazole-containing compounds exhibit anticancer activity. For example, derivatives have been tested against several cancer cell lines, including:

Cell Line IC50 Value (μM)
HCT-116 (Colon cancer)6.2
T47D (Breast cancer)27.3
MCF-7 (Breast cancer)43.4

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Activity

Mercapto-substituted triazoles have been explored for their antiviral potential. They have shown promise in inhibiting viral replication and could be effective against viruses such as HIV and possibly SARS-CoV-2 by targeting specific viral proteins .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites of enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Triazole rings can intercalate into DNA, disrupting replication in cancer cells.
  • Immune Modulation : Some studies suggest that these compounds can modulate immune responses, enhancing the body's ability to fight infections .

Case Studies

A notable study evaluated the effectiveness of several triazole derivatives, including our compound, against multidrug-resistant bacteria. The results indicated that the presence of the sulfanyl group significantly increased antibacterial potency compared to non-sulfanyl analogs . Another investigation focused on the anticancer effects on human breast cancer cells, revealing that specific structural modifications led to improved cytotoxicity .

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